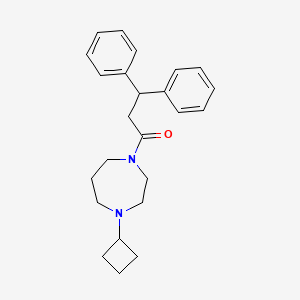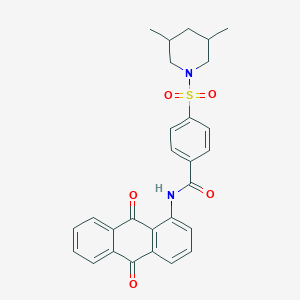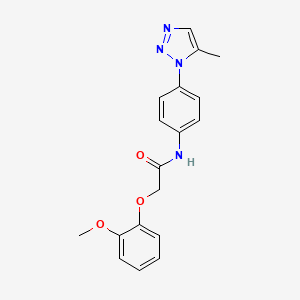![molecular formula C16H13ClN2O3S B2641170 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-79-2](/img/structure/B2641170.png)
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide” is a chemical compound with the CAS Number: 343372-79-2 . It has a molecular weight of 348.81 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was synthesized via a one-pot sequential strategy under sonication .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H13ClN2O3S/c17-13-8-6-12(7-9-13)16-10-14(22-19-16)11-18-23(20,21)15-4-2-1-3-5-15/h1-10,18H,11H2 . The structure has been investigated using X-ray diffraction analysis .Scientific Research Applications
Photochemical Decomposition
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide and its derivatives are subject to photochemical decomposition in acidic aqueous solutions. This process leads to various photoproducts, indicating a potential application in photochemical studies and environmental science, particularly in understanding the fate of such compounds in natural water bodies (Wei Zhou & D. Moore, 1994).
Molecular Docking and DFT Calculations
The compound has been used in molecular docking and Density Functional Theory (DFT) calculations. This demonstrates its relevance in computational chemistry and drug design, where its interactions with various biological targets can be studied for potential therapeutic applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Crystallography and Hydrogen-Bonding Patterns
The analysis of hydrogen-bonding patterns in derivatives of this compound is significant in crystallography. Such studies provide insights into the molecular structure and interaction, which is crucial in materials science and pharmaceutical research (A. Subashini et al., 2007).
Antimicrobial and Anti-HIV Activity
Some derivatives of this compound have shown promise in antimicrobial and anti-HIV activities. This suggests potential applications in developing new therapeutic agents for treating infectious diseases (R. Iqbal et al., 2006).
Anticancer Potential
Certain derivatives have displayed significant anticancer activities, highlighting their potential use in cancer research and therapy development (S. Karakuş et al., 2018).
Environmental Analysis
The compound and its derivatives have been studied for their presence in environmental samples, such as soil, indicating their relevance in environmental monitoring and pollution studies (Andrea Speltini et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-8-6-12(7-9-13)16-10-14(22-19-16)11-18-23(20,21)15-4-2-1-3-5-15/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCSLXBAMZPHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

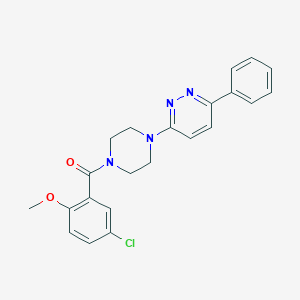
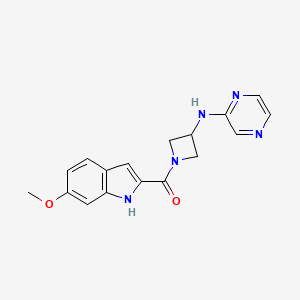


![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2641097.png)
![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2641103.png)

